Cas no 1260827-05-1 (7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one)
![7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one structure](https://www.kuujia.com/scimg/cas/1260827-05-1x500.png)
7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- methyl 5-(trifluoromethyl)isoxazole-3-carboxylate
- 7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- 7-Bromo-5-(2-chloro-phenyl)-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one
- Dihydrofenazepam
- BAS 00462476
- ChemDiv1_019172
- MLS001210711
- HMS641H10
- HMS2843M03
- STK726857
- SMR000514197
- ST50759246
- METHYL 5-(TRIFLUOROMETH
- 7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
-
- Inchi: 1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
- InChI Key: DGRUSQDROUHISB-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1Cl)NCC(N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 368
- Topological Polar Surface Area: 41.1
7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04691-5g |
Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate |
1260827-05-1 | 95% | 5g |
$2030 | 2023-09-07 |
7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Related Literature
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on 7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Comprehensive Overview of 7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS No. 1260827-05-1)
7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a specialized heterocyclic compound with significant potential in pharmaceutical research and development. This benzodiazepine derivative, identified by CAS No. 1260827-05-1, has garnered attention due to its unique structural features and potential applications in medicinal chemistry. Researchers are particularly interested in its molecular framework, which combines a bromine substituent with a chlorophenyl group, offering distinct electronic and steric properties.
The compound's chemical structure features a diazepine ring fused to a benzene moiety, a configuration common in bioactive molecules. Its 7-bromo and 2-chlorophenyl substituents enhance its reactivity and binding affinity, making it a candidate for studying receptor interactions. Recent trends in drug discovery highlight the importance of such halogenated compounds, as they often exhibit improved pharmacokinetic properties and target selectivity.
In the context of AI-driven drug design, 7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one serves as a valuable scaffold for virtual screening and molecular docking studies. Computational chemists frequently explore its conformational flexibility to predict interactions with enzymes or receptors. This aligns with the growing demand for in silico methods to accelerate lead optimization in pharmaceutical pipelines.
From a synthetic perspective, the compound's heterocyclic core presents challenges and opportunities for organic synthesis. Chemists are investigating novel catalytic methods to efficiently construct its diazepinone ring system, a topic frequently searched in academic databases. The incorporation of bromine and chlorine atoms also makes it a subject of interest in cross-coupling reactions, a hot area in modern methodology development.
Environmental and green chemistry considerations are increasingly relevant for compounds like 7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one. Researchers are exploring sustainable approaches to its synthesis, minimizing hazardous byproducts—a response to the pharmaceutical industry's focus on eco-friendly processes. This aligns with broader societal concerns about sustainable manufacturing and carbon footprint reduction in chemical production.
Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying its structural integrity and purity, topics frequently queried by quality control professionals. The compound's chromatographic behavior is also studied to develop robust analytical methods for its detection and quantification.
In the realm of intellectual property, CAS No. 1260827-05-1 has appeared in patent literature related to central nervous system therapeutics. While its exact pharmacological profile remains under investigation, the structural similarity to known bioactive molecules suggests potential applications in neurological research. This has led to increased patent filings and literature citations in recent years.
The compound's stability under various storage conditions is another area of practical interest. Researchers and manufacturers often search for information about its degradation pathways and optimal handling protocols. Proper compound management ensures reliable experimental results and maintains research reproducibility, critical concerns in modern scientific practice.
As the pharmaceutical industry embraces digital transformation, data about 7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is increasingly stored in electronic lab notebooks and chemical databases. This facilitates knowledge sharing and collaborative research, addressing the growing need for open science initiatives in chemical discovery.
Looking ahead, CAS No. 1260827-05-1 represents an interesting case study in structure-activity relationships. Medicinal chemists are particularly curious about how modifications to its core structure might influence biological activity. This aligns with current trends in fragment-based drug discovery and molecular diversity exploration.
1260827-05-1 (7-Bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one) Related Products
- 1187930-34-2(3-amino-6-bromopyridin-2-ol hydrobromide)
- 1806667-46-8(Ethyl 2-(2-cyanoethyl)-6-(difluoromethyl)benzoate)
- 2196017-71-5(N-(1,2-Dihydro-1-methyl-2-oxo-7-quinolinyl)-2-propenamide)
- 2137660-80-9(Sodium 3-fluoro-4-methoxy-5-nitrobenzene-1-sulfinate)
- 42518-06-9(4-Amidinopyridinium Chloride)
- 833445-51-5(3-(4-benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione)
- 1805423-29-3(3-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1040664-66-1(1-[(4-chlorophenyl)methyl]-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide)
- 882678-81-1(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide)
- 2227742-68-7((1R)-2-amino-1-4-(1H-pyrazol-1-yl)phenylethan-1-ol)



